4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol is a complex organic compound that features a phenol group linked to a pyrazole ring via an amino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol typically involves the following steps:
Formation of 1-Methylpyrazol-4-ylamine: This intermediate can be synthesized by reacting 1-methylpyrazole with an appropriate amine source under controlled conditions.
Coupling Reaction: The 1-methylpyrazol-4-ylamine is then coupled with a benzyl halide derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinone derivatives, while reduction of a nitro group results in an amine .
Scientific Research Applications
4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Shares the pyrazole ring structure but lacks the phenol group.
4-Amino-1-methylpyrazole: Similar structure but different functional groups.
Phenylmethylphenol: Contains the phenol group but lacks the pyrazole ring.
Uniqueness
4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol is unique due to the combination of the phenol and pyrazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[[(1-methylpyrazol-4-yl)amino]-phenylmethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-12-15(11-18-20)19-17(13-5-3-2-4-6-13)14-7-9-16(21)10-8-14/h2-12,17,19,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDIOHCXOMUDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.